REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[C:11]1[N:16]=[C:15]([CH3:17])[C:14]([C:18]([O:20]CC)=[O:19])=[C:13]([CH3:23])[N:12]=1.[OH-].[Na+].O>C(O)C>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[C:11]1[N:16]=[C:15]([CH3:17])[C:14]([C:18]([OH:20])=[O:19])=[C:13]([CH3:23])[N:12]=1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture was washed with dichloromethane (100 ml)
|
Type
|
CUSTOM
|
Details
|
Product was precipitated at pH=6
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1N(CCC2=CC=CC=C12)C1=NC(=C(C(=N1)C)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.88 mmol | |
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |